molecular formula C26H32O4 B12721744 Dysobindialdehyde CAS No. 90365-38-1

Dysobindialdehyde

Cat. No.: B12721744
CAS No.: 90365-38-1
M. Wt: 408.5 g/mol
InChI Key: JWGQKNZMLQGBGX-OEYXIPNUSA-N
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Description

Dysobindialdehyde is a dialdehyde compound characterized by two aldehyde (-CHO) functional groups attached to a central organic framework. Dialdehydes are critical precursors in synthesizing polymers, pharmaceuticals, and agrochemicals due to their reactivity and ability to crosslink biomolecules .

Properties

CAS No.

90365-38-1

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

(1R,7aS)-5-[(1R,6S)-6-formyl-1,5,5-trimethyl-4-oxocyclohex-2-en-1-yl]-1-(furan-3-yl)-4,7a-dimethyl-2,5,6,7-tetrahydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C26H32O4/c1-23(2)21(14-27)25(4,12-9-22(23)29)20-8-11-24(3)18(17-10-13-30-15-17)6-7-19(24)26(20,5)16-28/h7,9-10,12-16,18,20-21H,6,8,11H2,1-5H3/t18-,20?,21+,24-,25+,26?/m0/s1

InChI Key

JWGQKNZMLQGBGX-OEYXIPNUSA-N

Isomeric SMILES

C[C@@]12CCC(C(C1=CC[C@H]2C3=COC=C3)(C)C=O)[C@]4(C=CC(=O)C([C@H]4C=O)(C)C)C

Canonical SMILES

CC1(C(C(C=CC1=O)(C)C2CCC3(C(CC=C3C2(C)C=O)C4=COC=C4)C)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dysobindialdehyde can be synthesized through several methods. One common approach involves the oxidation of specific precursor compounds using oxidizing agents such as potassium iodate or potassium periodate . The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the dialdehyde groups.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Dysobindialdehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde groups into carboxylic acids.

    Reduction: Reduction reactions can transform the aldehyde groups into primary alcohols.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Amines or hydrazines under mild heating.

Major Products Formed:

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Corresponding diols.

    Substitution: Imines or hydrazones.

Scientific Research Applications

Mechanism of Action

The mechanism by which dysobindialdehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and enzymes. This reactivity underlies its applications in biological and industrial processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Comparison

Dysobindialdehyde vs. o-Phthalaldehyde (OPA)
  • This compound : Presumed to have two aldehyde groups on adjacent carbon atoms within an aromatic or aliphatic backbone.
  • OPA: An aromatic dialdehyde with two -CHO groups on adjacent carbons of a benzene ring. It is extensively used as a fluorescent derivatization agent for amino acid detection in analytical chemistry .
  • Key Difference : OPA’s rigid aromatic structure enhances its fluorescence properties, whereas this compound’s reactivity may depend on its backbone flexibility and substituent effects.
This compound vs. Syringaldehyde
  • Syringaldehyde: A monoaldehyde with a methoxy-substituted benzene ring, used in flavoring agents and antimicrobial applications .
  • Key Difference : Syringaldehyde’s single aldehyde group limits its crosslinking utility compared to this compound’s dual-reactive sites, making the latter more suitable for polymer synthesis.
This compound vs. 5-Chloro-2-hydroxy-3-iodobenzaldehyde
  • Key Difference : The presence of halogens and hydroxyl groups in this compound introduces distinct reactivity (e.g., hydrogen bonding) absent in this compound.

Functional Comparison

Biomedical and Analytical Uses
  • This compound: Potential as a fluorescent probe or antimicrobial agent if functionalized with electron-donating groups.
  • Syringaldehyde : Demonstrates antimicrobial activity due to methoxy groups, but lacks the dual reactivity of this compound .

Physicochemical Properties

The table below compares inferred or documented properties of this compound with similar compounds:

Property This compound o-Phthalaldehyde (OPA) Syringaldehyde 5-Chloro-2-hydroxy-3-iodobenzaldehyde
Molecular Formula C₆H₄(CHO)₂ (hypothetical) C₈H₆O₂ C₉H₁₀O₄ C₇H₄ClIO₂
Functional Groups 2 × -CHO 2 × -CHO (aromatic) 1 × -CHO, 2 × -OCH₃ 1 × -CHO, -Cl, -I, -OH
Solubility Polar solvents Ethanol, DMSO Ethanol, ethers Limited in water, soluble in DMSO
Key Applications Polymer crosslinking Fluorescent labeling Flavoring, antimicrobial Medicinal chemistry
Reactivity High (dual -CHO) Moderate (aromatic) Moderate (monoaldehyde) High (halogen-enhanced)

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